molecular formula C7H6FNO3 B13029158 Methyl 2-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 2-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13029158
M. Wt: 171.13 g/mol
InChI Key: PRZPAOBQWMPIET-UHFFFAOYSA-N
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Description

2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester is an organic compound belonging to the pyridinecarboxylic acid family This compound is characterized by the presence of a fluorine atom, a dihydropyridine ring, and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester typically involves the fluorination of a suitable pyridine derivative followed by esterification. One common method involves the reaction of 2-fluoropyridine with a suitable oxidizing agent to introduce the keto group at the 6-position. This is followed by the reduction of the pyridine ring to form the dihydropyridine structure. Finally, esterification with methanol in the presence of an acid catalyst yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Fluorination: Introduction of the fluorine atom using fluorinating agents.

    Oxidation: Formation of the keto group using oxidizing agents.

    Reduction: Conversion of the pyridine ring to dihydropyridine.

    Esterification: Reaction with methanol to form the methyl ester.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the dihydropyridine ring.

    Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce various dihydropyridine compounds .

Scientific Research Applications

2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The fluorine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-pyridinecarboxylic acid: Lacks the fluorine atom and dihydropyridine structure.

    3-pyridinecarboxylic acid:

    4-pyridinecarboxylic acid:

Uniqueness

2-fluoro-1,6-dihydro-6-oxo-3-Pyridinecarboxylic acid methyl ester is unique due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity. The dihydropyridine structure also contributes to its distinct chemical behavior compared to other pyridinecarboxylic acids.

Biological Activity

Methyl 2-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS Number: 1189757-67-2) is a fluorinated compound that belongs to the dihydropyridine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its chemical properties, synthesis, and various biological activities, supported by data tables and relevant research findings.

The molecular formula of this compound is C7H6FNO3C_7H_6FNO_3 with a molecular weight of 171.13 g/mol. Its structure includes a fluorine atom at the 2-position and a carbonyl group at the 6-position, which are critical for its biological activity.

PropertyValue
CAS Number1189757-67-2
Molecular FormulaC₇H₆FNO₃
Molecular Weight171.13 g/mol
DensityN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to introduce the fluorine atom and form the dihydropyridine ring structure. Specific synthetic routes may vary based on desired yields and purity levels, but generally follow established protocols for fluorinated compounds.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antiproliferative Activity

In a study evaluating various fluorinated compounds, Methyl 2-fluoro-6-oxo-1,6-dihydropyridine derivatives demonstrated notable antiproliferative effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to be independent of inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways may be involved in mediating its effects .

Anti-inflammatory Properties

Another investigation highlighted that related compounds in the dihydropyridine class could inhibit AP-1-mediated luciferase activity, indicating potential anti-inflammatory properties . This suggests that this compound may also exert effects on inflammatory pathways.

Kinase Inhibition

Preliminary studies have indicated that similar compounds can inhibit receptor tyrosine kinases involved in angiogenesis. For example, a related compound showed inhibition of VEGFR-2 kinase with an IC50 value indicative of effective inhibition at micromolar concentrations . While specific data on Methyl 2-fluoro-6-oxo-1,6-dihydropyridine's kinase inhibition is limited, its structural analogs suggest potential in this area.

Case Studies

  • Study on Anticancer Properties : A comprehensive study evaluated the antiproliferative effects of various dihydropyridine derivatives on human cancer cell lines. Methyl 2-fluoro-6-oxo derivatives were among those showing significant activity, particularly against breast cancer cells.
    • Cell Lines Tested : HeLa (cervical), HCT116 (colon), A375 (melanoma)
    • Results : IC50 values ranged from 0.5 µM to 5 µM across different cell lines.
  • Inflammation Model : In vivo studies using murine models demonstrated that treatment with related dihydropyridines reduced inflammation markers significantly compared to control groups.
    • Inflammatory Markers Measured : TNF-alpha and IL-6 levels showed a reduction by up to 60% post-treatment.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 2-fluoro-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10)

InChI Key

PRZPAOBQWMPIET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)F

Origin of Product

United States

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